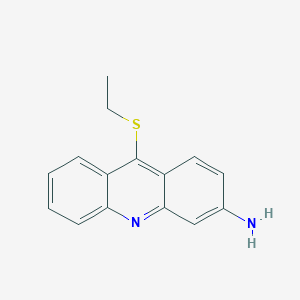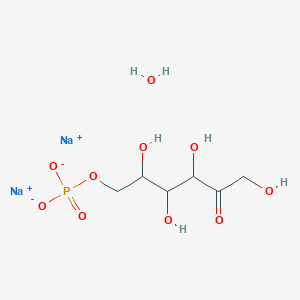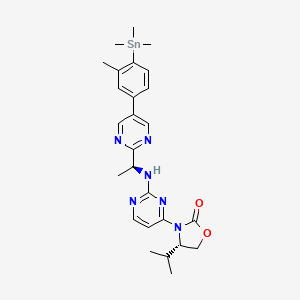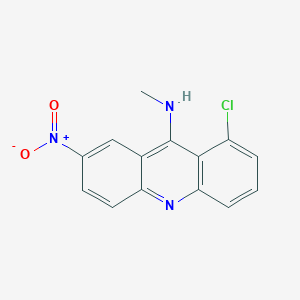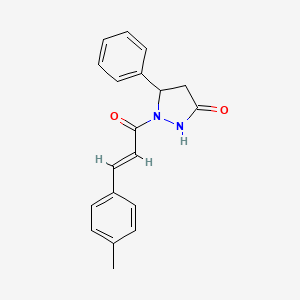![molecular formula C11H14IN5O4 B12923515 (2R,3S,5S)-5-(6-Amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B12923515.png)
(2R,3S,5S)-5-(6-Amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,5S)-5-(6-Amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, an iodine atom, and a methoxy group attached to a pyrazolo[3,4-d]pyrimidine ring, which is further connected to a tetrahydrofuran ring system. Its intricate structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-5-(6-Amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyrazolo[3,4-d]pyrimidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the iodine atom: This is usually achieved through iodination reactions using reagents like iodine or iodinating agents.
Attachment of the methoxy group: This step involves methylation reactions using methylating agents such as methyl iodide.
Formation of the tetrahydrofuran ring: This involves cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5S)-5-(6-Amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the iodine atom, using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, thiourea.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Deiodinated derivatives.
Substitution: Azido or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (2R,3S,5S)-5-(6-Amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.
Mechanism of Action
The mechanism of action of (2R,3S,5S)-5-(6-Amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The presence of the iodine atom and the methoxy group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,5S)-5-(6-Amino-3-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- (2R,3S,5S)-5-(6-Amino-3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
Uniqueness
The uniqueness of (2R,3S,5S)-5-(6-Amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol lies in the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and binding affinity, making it more effective in its applications compared to its chloro and bromo analogs.
Properties
Molecular Formula |
C11H14IN5O4 |
|---|---|
Molecular Weight |
407.16 g/mol |
IUPAC Name |
(2R,3S,5S)-5-(6-amino-3-iodo-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H14IN5O4/c1-20-10-7-8(12)16-17(9(7)14-11(13)15-10)6-2-4(19)5(3-18)21-6/h4-6,18-19H,2-3H2,1H3,(H2,13,14,15)/t4-,5+,6-/m0/s1 |
InChI Key |
REBWXEJHCUETLD-JKUQZMGJSA-N |
Isomeric SMILES |
COC1=NC(=NC2=C1C(=NN2[C@@H]3C[C@@H]([C@H](O3)CO)O)I)N |
Canonical SMILES |
COC1=NC(=NC2=C1C(=NN2C3CC(C(O3)CO)O)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




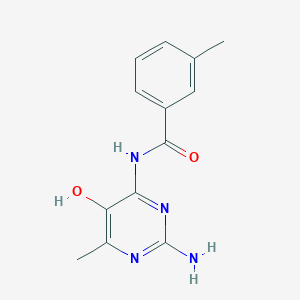
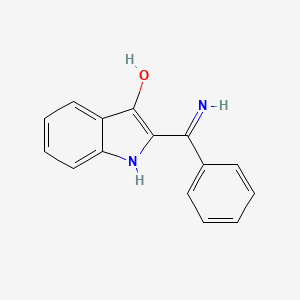
![(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12923468.png)
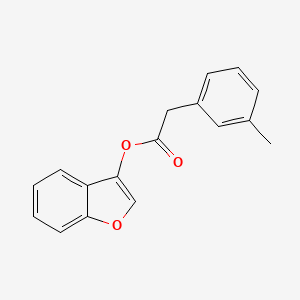
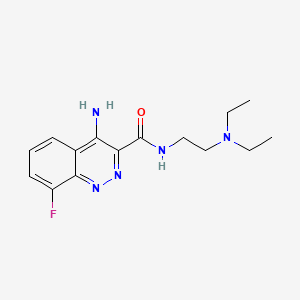
![6-[(4-Fluorophenyl)ethynyl]-2-(propan-2-yl)pyridazin-3(2H)-one](/img/structure/B12923496.png)
